2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine
CAS No.: 2548983-92-0
Cat. No.: VC11822694
Molecular Formula: C14H22N4O2S
Molecular Weight: 310.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548983-92-0 |
|---|---|
| Molecular Formula | C14H22N4O2S |
| Molecular Weight | 310.42 g/mol |
| IUPAC Name | 2-cyclopropyl-4-ethyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C14H22N4O2S/c1-3-12-10-13(16-14(15-12)11-4-5-11)17-6-8-18(9-7-17)21(2,19)20/h10-11H,3-9H2,1-2H3 |
| Standard InChI Key | FNVBXPRLMRIRAF-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)S(=O)(=O)C |
| Canonical SMILES | CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)S(=O)(=O)C |
Introduction
2-Cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine is a synthetic organic compound with a complex molecular structure. It belongs to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds, similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is specifically modified with a cyclopropyl group, an ethyl group, and a methanesulfonylpiperazinyl group attached to the pyrimidine ring.
Synthesis and Preparation
The synthesis of 2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. Although specific synthesis details for this compound are not readily available, similar pyrimidine derivatives are often synthesized through condensation reactions involving appropriate precursors. For example, pyrimidine rings can be formed by reacting amidines with 1,3-dicarbonyl compounds.
General Synthesis Approach
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Starting Materials: The synthesis might begin with a pyrimidine core that is modified with the necessary functional groups.
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Cyclopropylation: Introduction of the cyclopropyl group could involve cyclopropylation reactions using cyclopropyl halides or cyclopropyl Grignard reagents.
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Ethyl Group Introduction: The ethyl group might be introduced via alkylation reactions using ethyl halides.
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Methanesulfonylpiperazinyl Group Attachment: This step would involve coupling reactions with methanesulfonylpiperazine, potentially using a suitable leaving group on the pyrimidine ring.
Potential Applications and Biological Activity
While specific biological activity data for 2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine is not available, compounds with similar structures often exhibit interesting pharmacological properties. Pyrimidine derivatives are known for their roles in various biological processes and have been explored as potential therapeutic agents in areas such as antiviral, antibacterial, and anticancer research.
Related Compounds
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Antiviral and Antimicrobial Agents: Pyrimidine derivatives have been studied for their antiviral and antimicrobial activities, often targeting specific enzymes or receptors involved in viral replication or bacterial growth .
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Pharmacological Properties: Modifications to the pyrimidine ring can significantly affect the compound's biological activity, making it a versatile scaffold for drug design .
Spectroscopic Data
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